molecular formula C16H21N3O3 B13014259 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

Cat. No.: B13014259
M. Wt: 303.36 g/mol
InChI Key: NSLPTLVLAULCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound known for its unique structure and properties It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and morpholine, a saturated heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the reaction of 7-methoxyquinazoline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine stands out due to its specific substitution pattern on the quinazoline ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

4-[3-(7-methoxyquinazolin-6-yl)oxypropyl]morpholine

InChI

InChI=1S/C16H21N3O3/c1-20-15-10-14-13(11-17-12-18-14)9-16(15)22-6-2-3-19-4-7-21-8-5-19/h9-12H,2-8H2,1H3

InChI Key

NSLPTLVLAULCPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=NC2=C1)OCCCN3CCOCC3

Origin of Product

United States

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